molecular formula C10H18O3 B8493483 2,2-dimethyl-3-[(tetrahydro-2H-pyran-2-yl)oxy]-propanal

2,2-dimethyl-3-[(tetrahydro-2H-pyran-2-yl)oxy]-propanal

Cat. No. B8493483
M. Wt: 186.25 g/mol
InChI Key: LOKYRMQBNWSATJ-UHFFFAOYSA-N
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Patent
US08513234B2

Procedure details

To a stirred solution of 2,2-dimethyl-3-(tetrahydro-2H-pyran-2-yloxy)propan-1-ol (20 g, 106 mmol) an TEA (44.4 mL, 319 mmol) in dry dichloromethane (300 mL) cooled in an ice bath to 0° C.±5° C. was added a solution of sulfur trioxide pyridine complex (50.7 g, 319 mmol) in anhydrous DMSO (300 mL) in one portion. There was an exotherm to 27° C. The bath was removed and the mixture allowed to stir for 20 minutes at room temperature after which time conversion was complete by TLC. The reaction was quenched with 225 mL of saturated NaHCO3, concentrated on the rotovap to remove dichloromethane and extracted with 3×200 mL of ethyl acetate. The combined extracts were washed once with 250 mL of 10% citric acid, dried over MgSO4 and concentrated. Drying under vacuum gave 2,2-dimethyl-3-(tetrahydro-2H-pyran-2-yloxy)propanal as an oil. Contains ˜40% DMSO by NMR: 1H NMR (400 MHz, CDCl3) δ 9.6 (s, 1H), 4.6 (m, 1H), 3.8 (d, 1H), 3.5 (m, 1H), 3.38 (d, 1H), 1.8-1.4 (min, 6H), 1.06 (s, 3H), 1.04 (s, 3H).
Quantity
20 g
Type
reactant
Reaction Step One
[Compound]
Name
TEA
Quantity
44.4 mL
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([CH3:13])([CH2:5][O:6][CH:7]1[CH2:12][CH2:11][CH2:10][CH2:9][O:8]1)[CH2:3][OH:4]>ClCCl.CS(C)=O>[CH3:1][C:2]([CH3:13])([CH2:5][O:6][CH:7]1[CH2:12][CH2:11][CH2:10][CH2:9][O:8]1)[CH:3]=[O:4]

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
CC(CO)(COC1OCCCC1)C
Name
TEA
Quantity
44.4 mL
Type
reactant
Smiles
Name
Quantity
300 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
300 mL
Type
solvent
Smiles
CS(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir for 20 minutes at room temperature after which time conversion
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to 27° C
CUSTOM
Type
CUSTOM
Details
The bath was removed
CUSTOM
Type
CUSTOM
Details
The reaction was quenched with 225 mL of saturated NaHCO3
CONCENTRATION
Type
CONCENTRATION
Details
concentrated on the rotovap
CUSTOM
Type
CUSTOM
Details
to remove dichloromethane
EXTRACTION
Type
EXTRACTION
Details
extracted with 3×200 mL of ethyl acetate
WASH
Type
WASH
Details
The combined extracts were washed once with 250 mL of 10% citric acid
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
Drying under vacuum

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
CC(C=O)(COC1OCCCC1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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